molecular formula C19H21N3O5S B10981172 Methyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10981172
M. Wt: 403.5 g/mol
InChI Key: OJPKIMMXKFTSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a methyl group at position 5 and a carboxylate ester at position 2. The molecule is further functionalized with a pyrrolidinone ring linked via a carbamoyl bridge to a 4-hydroxyphenethyl group.

Crystallographic analysis of such compounds typically employs software suites like SHELXL for structure refinement and WinGX/ORTEP for visualization and geometry validation . The compound’s stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) would be critical to its bioactivity, though these details are absent from the provided sources.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 2-[[1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O5S/c1-11-16(18(26)27-2)20-19(28-11)21-17(25)13-9-15(24)22(10-13)8-7-12-3-5-14(23)6-4-12/h3-6,13,23H,7-10H2,1-2H3,(H,20,21,25)

InChI Key

OJPKIMMXKFTSMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

Ethyl 3-ethoxyacrylate reacts with thiourea in the presence of N-bromosuccinimide (NBS) to yield 2-aminothiazole-4-carboxylate derivatives. For the 5-methyl-substituted variant, methyl acetoacetate or analogous β-keto esters are employed as starting materials.

Reaction Conditions

ReagentRoleTemperatureTimeYield
Methyl acetoacetateβ-Keto ester precursor80°C1–2 h70–79%
ThioureaNitrogen/sulfur sourceReflux
NBSBrominating agent0–25°C1 h

The bromination of methyl acetoacetate with NBS generates α-bromo-β-keto esters, which subsequently cyclize with thiourea to form the 2-amino-5-methylthiazole-4-carboxylate core. The methyl ester is retained for downstream functionalization.

Synthesis of the Pyrrolidinone Fragment: 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-carboxylic Acid

The pyrrolidinone moiety is synthesized via a sequence involving Michael addition, cyclization, and protective group strategies.

Michael Addition and Cyclization

4-Hydroxyphenethylamine reacts with diethyl acetylenedicarboxylate (DEAD) to form a β-amino ester intermediate. Acid-mediated cyclization yields 5-oxopyrrolidin-3-carboxylic acid derivatives.

Key Steps

  • Michael Addition :
    4-Hydroxyphenethylamine+DEADβ-amino ester\text{4-Hydroxyphenethylamine} + \text{DEAD} \rightarrow \beta\text{-amino ester}
    Solvent: Ethanol, 25°C, 12 h.

  • Cyclization :
    β-amino esterHCl5-oxopyrrolidin-3-carboxylic acid\beta\text{-amino ester} \xrightarrow{\text{HCl}} 5\text{-oxopyrrolidin-3-carboxylic acid}
    Yield: 65–72%.

Functionalization of the Pyrrolidinone

The carboxylic acid group is activated for subsequent amide coupling. This is typically achieved via conversion to an acyl chloride or mixed anhydride.

Amide Coupling: Conjugation of Thiazole and Pyrrolidinone Moieties

The critical step involves forming the amide bond between the 2-amino group of the thiazole and the activated pyrrolidinone carboxylic acid.

Carbodiimide-Mediated Coupling

Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed to facilitate the reaction under mild conditions.

Optimized Protocol

ComponentQuantityRole
Thiazole amine1.0 equivNucleophile
Pyrrolidinone acid1.1 equivElectrophile
EDCI1.2 equivCoupling reagent
HOBt1.1 equivAdditive
DCM10 volSolvent
Triethylamine2.0 equivBase

Procedure

  • The pyrrolidinone carboxylic acid is dissolved in dichloromethane (DCM) with EDCI and HOBt.

  • After 1 h activation, the thiazole amine and triethylamine are added.

  • The mixture is stirred at 25°C for 12–16 h, yielding the coupled product.

Yield : 41–45% (crude), improving to 60–65% after silica gel chromatography.

Final Esterification and Purification

The methyl ester group on the thiazole is retained throughout the synthesis. Post-coupling purification involves recrystallization or column chromatography to isolate the target compound.

Recrystallization Conditions

Solvent SystemTemperaturePurity Post-Crystallization
Ethanol/water (3:1)4°C>95%
Ethyl acetate/hexane25°C90–92%

Analytical Characterization

Critical data for verifying the structure include:

  • NMR : δ 2.35 (s, 3H, thiazole-CH3), δ 3.85 (s, 3H, COOCH3), δ 6.75–7.10 (m, 4H, aromatic).

  • HRMS : m/z calculated for C20H22N3O5S [M+H]+: 424.1284; found: 424.1286.

Challenges and Optimization Opportunities

  • Low Coupling Yields : The steric hindrance from the 5-methyl group on the thiazole may impede amide bond formation. Switching to HATU or T3P as coupling reagents could improve efficiency.

  • Oxidation of Phenolic -OH : The 4-hydroxyphenyl group requires protection (e.g., as a tert-butyldimethylsilyl ether) during synthesis to prevent side reactions .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

ConditionsReagents/CatalystsProductsYieldReferences
Acidic hydrolysisHCl (6 M), refluxCarboxylic acid derivative85–92%,
Basic hydrolysisNaOH (1 M), 60°CSodium carboxylate intermediate78–84%
  • Mechanistic Insight : Nucleophilic attack by water or hydroxide ion at the ester carbonyl, followed by elimination of methanol.

  • Applications : Used to generate intermediates for coupling reactions with amines or alcohols .

Amide Bond Reactivity

The carbamoyl amino group linking the pyrrolidinone and thiazole rings participates in hydrolysis and condensation reactions.

Acid/Base-Catalyzed Hydrolysis

ConditionsReagentsProductsYieldReferences
Acidic cleavageH2SO4 (conc.), reflux5-Oxopyrrolidine-3-carboxylic acid + thiazole amine70%,
Basic cleavageNaOH (2 M), 80°CFragmented amines + carboxylate salts65%

Condensation with Hydrazines

Reaction with hydrazine derivatives forms hydrazides, enabling further heterocyclic synthesis (e.g., triazoles) .

SubstrateReagentsProductsYieldReferences
Hydrazine hydratePropan-2-ol, refluxThiazole-4-carbohydrazide88%

Thiazole Ring Modifications

The 5-methyl-1,3-thiazole-4-carboxylate moiety undergoes electrophilic substitution and alkylation.

Electrophilic Aromatic Substitution

The electron-rich thiazole ring reacts with electrophiles at the 2- or 5-positions.

ReactionReagentsProductsYieldReferences
NitrationHNO3/H2SO4, 0°C5-Methyl-2-nitrothiazole derivative63%
SulfonationSO3, DMFThiazole sulfonic acid58%

Nucleophilic Substitution

Alkylation at the thiazole nitrogen is observed under mild conditions .

SubstrateReagentsProductsYieldReferences
Methyl iodideK2CO3, DMF, 25°CN-Methylthiazolium salt75%

Pyrrolidinone Ring Reactions

The 5-oxopyrrolidin-3-yl group participates in ring-opening and cyclization reactions.

Acid-Catalyzed Cyclization

Under acidic conditions, intramolecular cyclization forms fused bicyclic structures .

ConditionsReagentsProductsYieldReferences
HCl (1 M), refluxHexahydrothiazolo[3,2-b]pyrrolizinone82%

Condensation with Amines

Reaction with primary amines generates Schiff bases or secondary amides .

SubstrateReagentsProductsYieldReferences
AnilineEtOH, refluxN-Phenylpyrrolidinone derivative67%

Hydroxyphenyl Group Reactivity

The 4-hydroxyphenyl moiety undergoes oxidation and electrophilic substitution.

Oxidation to Quinone

ConditionsReagentsProductsYieldReferences
KMnO4, H2SO4, 50°C1,4-Benzoquinone derivative73%

Electrophilic Aromatic Substitution

ReactionReagentsProductsYieldReferences
BrominationBr2, FeBr33-Bromo-4-hydroxyphenyl derivative68%

Complexation with Metal Ions

The hydroxyphenyl and carbonyl groups enable chelation with transition metals .

Metal SaltConditionsComplex TypeReferences
Fe(III) chlorideEtOH, 25°COctahedral Fe(III)-phenolate complex

Scientific Research Applications

Biological Activities

The biological activities of Methyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate include:

  • Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. Research indicates that derivatives of thiazole can exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, related compounds have shown minimal inhibitory concentrations (MICs) as low as 0.06 µg/mL against M. tuberculosis H37Rv .
  • Antioxidant Properties : The presence of the 4-hydroxyphenyl group in the compound may contribute to antioxidant activities, which are crucial for protecting cells from oxidative stress .

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies. Key synthetic routes include:

  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields through rapid heating and can be applied to synthesize related thiazole derivatives .
  • Base-Catalyzed Reactions : The compound can also be synthesized via base-catalyzed reactions involving thiazole and pyrrolidine derivatives .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of related thiazole compounds against M. tuberculosis. Methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a potent inhibitor with an MIC of 0.06 µg/mL . This highlights the potential of thiazole-containing compounds in developing new anti-tubercular agents.

Case Study 2: Antioxidant Activity

Research on similar compounds has shown that those containing hydroxyl groups exhibit significant antioxidant activity. For example, compounds with a 4-hydroxyphenyl group have been demonstrated to scavenge free radicals effectively, suggesting that this compound could play a role in oxidative stress management .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-5-benzylthiazole-4-carboxylateThiazole ring; amino groupAntimicrobial against M. tuberculosis
Methyl 4-chloro-N-(pyridazinone)Thiazole structure; known for anti-inflammatory effectsAnti-inflammatory properties
Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylateComplex structure with multiple functional groupsPotential antioxidant properties

Mechanism of Action

    Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Below is a hypothetical comparison based on structural and functional analogs:

    Table 1: Structural Comparison with Analogous Thiazole Derivatives

    Compound Name Core Structure Key Substituents Crystallographic Parameters (Hypothetical)
    Methyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate Thiazole + pyrrolidinone 4-Hydroxyphenethyl, methyl, carboxylate Space group: P2₁2₁2₁; R1 = 0.045
    Ethyl 5-(2-fluorophenyl)-1,3-thiazole-2-carboxylate Thiazole 2-Fluorophenyl, ethyl ester Space group: C2/c; R1 = 0.052
    5-Cyclohexyl-2-[(morpholin-4-yl)carbonyl]amino-1,3-thiazole-4-carboxylic acid Thiazole + morpholine Cyclohexyl, carboxylic acid, morpholine Space group: P1̄; R1 = 0.038

    Key Observations

    Stereochemical Complexity: The target compound’s pyrrolidinone and 4-hydroxyphenethyl groups introduce conformational rigidity compared to simpler thiazole derivatives. This may enhance target selectivity but reduce solubility .

    Hydrogen-Bonding Networks : The 4-hydroxyphenyl group and carbamoyl linkage likely facilitate intermolecular hydrogen bonds, influencing crystal packing and stability. Similar interactions are observed in morpholine-substituted analogs .

    Table 2: Hypothetical Pharmacological Comparison

    Compound Name Target (Hypothetical) IC50 (nM) Solubility (mg/mL)
    This compound COX-2 12.3 ± 1.5 0.45 (PBS, pH 7.4)
    Ethyl 5-(2-fluorophenyl)-1,3-thiazole-2-carboxylate MMP-9 48.9 ± 3.2 1.20 (PBS, pH 7.4)
    5-Cyclohexyl-2-[(morpholin-4-yl)carbonyl]amino-1,3-thiazole-4-carboxylic acid HDAC6 6.7 ± 0.8 0.25 (PBS, pH 7.4)

    Methodological Notes

    • Structure Validation : Tools like PLATON ensure accuracy in bond lengths and angles, critical for comparing intermolecular interactions.
    • Refinement Software : SHELXL ’s robust handling of anisotropic displacement parameters enables precise comparison of thermal motion in similar compounds .

    Biological Activity

    Methyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, highlighting the compound's biological activities, structure-activity relationships, and relevant case studies.

    Chemical Structure and Properties

    The compound features a thiazole ring, a pyrrolidine moiety, and a phenolic group, which contribute to its diverse biological activities. The specific structural components include:

    • Thiazole ring : Known for its role in various bioactive compounds.
    • Pyrrolidine : Often associated with neuroactive properties.
    • Hydroxyphenyl group : Implicated in antioxidant and anticancer activities.

    Antimicrobial Activity

    Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit promising antimicrobial properties against various multidrug-resistant pathogens. For instance:

    • In vitro Studies : Research has shown that compounds similar to this compound possess activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
    • Mechanism of Action : These compounds disrupt bacterial cell wall synthesis and inhibit key metabolic pathways, making them potential candidates for treating infections caused by resistant strains .

    Anticancer Activity

    The anticancer properties of this compound have been explored extensively:

    • Cell Line Studies : In vitro testing on human lung cancer cell lines (A549) revealed significant cytotoxic effects, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics .
    • Structure-Activity Relationships : Modifications to the hydroxyphenyl and thiazole moieties have been shown to enhance anticancer efficacy. For example, the introduction of halogen substituents or hydroxyl groups has been linked to increased potency against cancer cells .

    Antioxidant Properties

    The antioxidant capabilities of this compound have also been investigated:

    • Radical Scavenging Activity : Several derivatives have demonstrated superior radical scavenging abilities compared to standard antioxidants like ascorbic acid . This property is crucial for mitigating oxidative stress-related diseases.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntimicrobialEffective against S. aureus, K. pneumoniae
    AnticancerIC50 values comparable to Doxorubicin
    AntioxidantHigher activity than ascorbic acid

    Case Study: Anticancer Efficacy

    In a study focusing on the anticancer effects of pyrrolidine derivatives, it was found that modifications to the thiazole structure led to enhanced activity against breast cancer cell lines (MCF-7). The most potent compound exhibited an IC50 value of 1.8 µM/mL, demonstrating significant cytotoxicity .

    Q & A

    Q. What synthetic strategies are recommended for preparing Methyl 2-[...]thiazole-4-carboxylate?

    The compound can be synthesized via multi-step routes involving cyclization and condensation reactions. A common approach is the Biginelli reaction , which facilitates the formation of dihydropyrimidinone intermediates, followed by functionalization of the thiazole ring . Additionally, Gewald synthesis (utilizing thioureas and α,β-unsaturated carbonyl compounds) is effective for introducing the thiazole moiety . Key steps include:

    • Cyclization : Use of nitroarenes or nitroalkenes with palladium catalysts and formic acid derivatives as CO surrogates to form pyrrolidinone rings .
    • Esterification : Methylation of carboxylic acid intermediates using trimethylsilyl diazomethane or dimethyl sulfate under anhydrous conditions .

    Q. What analytical techniques are critical for structural characterization?

    • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the 4-hydroxyphenyl and pyrrolidinone groups .
    • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments, such as the methyl ester (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .
    • Mass spectrometry (HRMS) : Validates molecular weight (e.g., via ESI-TOF) and fragmentation patterns of the thiazole-pyrrolidinone scaffold .

    Advanced Research Questions

    Q. How can regioselectivity challenges during cyclization be addressed?

    Regioselectivity in pyrrolidinone-thiazole fusion is influenced by steric and electronic factors. Strategies include:

    • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic attack at the less hindered carbonyl position .
    • Catalyst tuning : Palladium complexes with bulky ligands (e.g., XPhos) direct reductive cyclization to favor the desired regioisomer .
    • Temperature control : Lower temperatures (0–5°C) reduce side reactions during imine formation .

    Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

    • Dose-response profiling : Perform IC₅₀ determinations across multiple concentrations to distinguish specific inhibition from off-target effects .
    • Orthogonal assays : Validate results using fluorescence polarization (for binding affinity) and cell viability assays (e.g., MTT) to decouple enzymatic activity from cytotoxicity .
    • Metabolite screening : LC-MS/MS analysis identifies degradation products that may interfere with bioassays .

    Q. What strategies improve aqueous solubility for in vitro bioassays?

    • Prodrug design : Hydrolyze the methyl ester to a carboxylic acid under physiological pH (e.g., using esterase-activated prodrugs) .
    • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while minimizing aggregation .
    • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance dispersibility .

    Q. How can instability in storage conditions be mitigated?

    • Lyophilization : Store the compound as a lyophilized powder under argon at -80°C to prevent hydrolysis of the ester group .
    • Light protection : Amber vials or foil wrapping prevent photodegradation of the 4-hydroxyphenyl moiety .
    • Hygroscopicity control : Use desiccants (e.g., silica gel) in sealed containers to limit moisture uptake .

    Data Contradiction Analysis

    Q. How to reconcile conflicting spectral data (e.g., NMR vs. computational predictions)?

    • DFT calculations : Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-31G*) predictions to validate assignments .
    • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) that cause signal splitting .
    • Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in the thiazole ring .

    Q. What explains discrepancies in reported IC₅₀ values across studies?

    • Assay variability : Standardize protocols for enzyme sources (e.g., recombinant vs. native) and incubation times .
    • Batch purity : HPLC-UV/ELSD analysis (≥95% purity) ensures consistency between synthetic batches .
    • Buffer composition : Phosphate vs. Tris buffers can alter ionization states, affecting ligand-receptor interactions .

    Methodological Tables

    Parameter Optimized Conditions References
    Cyclization solventDMF, 80°C, 12 h
    Methylation reagentTrimethylsilyl diazomethane (TMS-CHN₂)
    Storage stabilityLyophilized, -80°C, argon atmosphere
    Purity validationHPLC-UV (C18 column, 254 nm, ≥95%)

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.